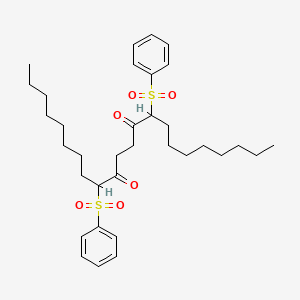
9,14-Di(benzenesulfonyl)docosane-10,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,14-Di(benzenesulfonyl)docosane-10,13-dione is a complex organic compound characterized by its unique structure, which includes two benzenesulfonyl groups attached to a docosane backbone with ketone functionalities at positions 10 and 13
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-Di(benzenesulfonyl)docosane-10,13-dione typically involves multi-step organic reactions. One common method includes the sulfonylation of docosane derivatives followed by oxidation to introduce the ketone functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
9,14-Di(benzenesulfonyl)docosane-10,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
Applications De Recherche Scientifique
9,14-Di(benzenesulfonyl)docosane-10,13-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9,14-Di(benzenesulfonyl)docosane-10,13-dione involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The benzenesulfonyl groups and ketone functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosane: A simple hydrocarbon with a similar backbone but lacking the functional groups present in 9,14-Di(benzenesulfonyl)docosane-10,13-dione.
Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to different backbones, exhibiting varying reactivity and applications.
Ketone-containing docosane derivatives: Compounds with ketone functionalities on a docosane backbone, but without the benzenesulfonyl groups.
Uniqueness
This compound is unique due to the combination of benzenesulfonyl groups and ketone functionalities on a docosane backbone. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
91475-64-8 |
|---|---|
Formule moléculaire |
C34H50O6S2 |
Poids moléculaire |
618.9 g/mol |
Nom IUPAC |
9,14-bis(benzenesulfonyl)docosane-10,13-dione |
InChI |
InChI=1S/C34H50O6S2/c1-3-5-7-9-11-19-25-33(41(37,38)29-21-15-13-16-22-29)31(35)27-28-32(36)34(26-20-12-10-8-6-4-2)42(39,40)30-23-17-14-18-24-30/h13-18,21-24,33-34H,3-12,19-20,25-28H2,1-2H3 |
Clé InChI |
ZWBZJVCFOTVNNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)CCC(=O)C(CCCCCCCC)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
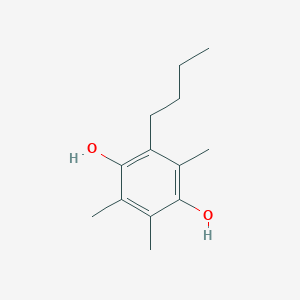
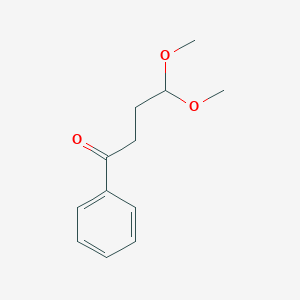
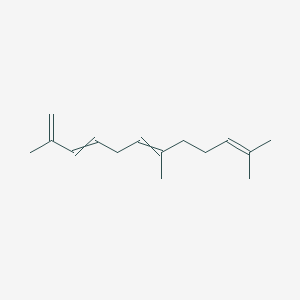
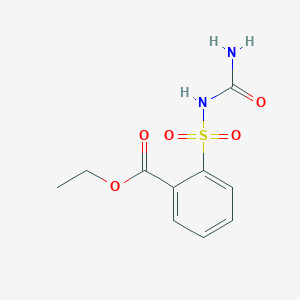
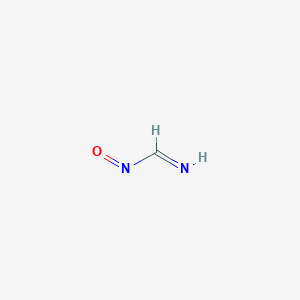
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)

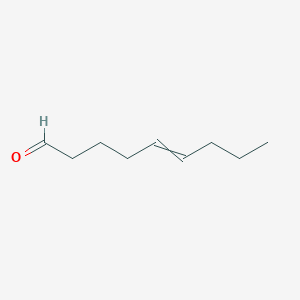
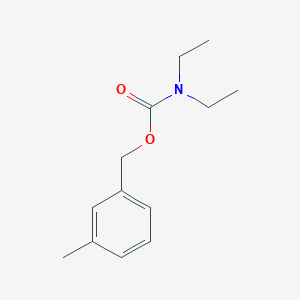
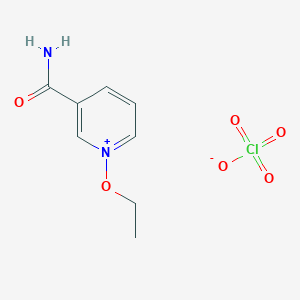
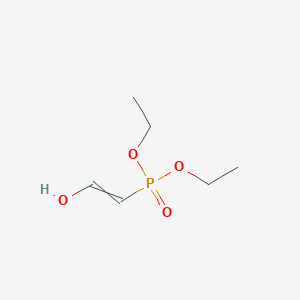
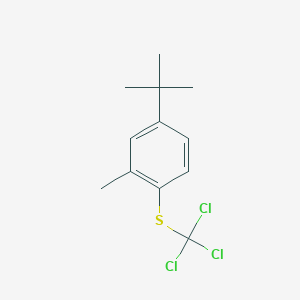
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
